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  • Product: 2-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride
  • CAS: 87223-30-1

Core Science & Biosynthesis

Foundational

2-substituted benzenesulfonyl chloride derivatives structure

An In-depth Technical Guide to 2-Substituted Benzenesulfonyl Chloride Derivatives: Structure, Synthesis, Reactivity, and Applications Abstract This technical guide provides a comprehensive overview of 2-substituted benze...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Substituted Benzenesulfonyl Chloride Derivatives: Structure, Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-substituted benzenesulfonyl chloride derivatives, a class of organic compounds of significant interest to researchers, scientists, and professionals in drug development. The guide delves into the core aspects of their structure, synthesis, and reactivity, with a particular focus on the influence of the ortho-substituent. Detailed experimental protocols, mechanistic insights, and a survey of their applications in medicinal chemistry and organic synthesis are presented. This document is intended to serve as a valuable resource for laboratory practice and theoretical understanding.

Introduction

Benzenesulfonyl chlorides are a cornerstone class of reagents in organic chemistry, primarily utilized for the synthesis of sulfonamides and sulfonate esters.[1][2] The introduction of substituents onto the benzene ring profoundly modulates the reactivity and properties of the sulfonyl chloride moiety. Among these, 2-substituted derivatives exhibit unique characteristics owing to the proximity of the substituent to the reactive sulfonyl chloride group. This guide will explore the synthesis, structure, and reactivity of these important building blocks, with a special emphasis on the steric and electronic effects imparted by the ortho-substituent. Their utility in various synthetic applications, particularly in the pharmaceutical industry, will also be highlighted.[1][2][3]

Synthesis of 2-Substituted Benzenesulfonyl Chlorides

The preparation of 2-substituted benzenesulfonyl chlorides can be achieved through several synthetic routes, primarily dependent on the nature of the substituent and the availability of starting materials. The two most prevalent methods are the chlorosulfonation of monosubstituted benzenes and the diazotization of 2-substituted anilines followed by a Sandmeyer-type reaction.

Chlorosulfonation of Monosubstituted Benzenes

Direct chlorosulfonation of a monosubstituted benzene with chlorosulfonic acid is a common method for introducing a sulfonyl chloride group. The directing effect of the existing substituent plays a crucial role in the regioselectivity of the reaction.

For instance, the chlorosulfonation of toluene yields a mixture of ortho- and para-toluenesulfonyl chloride. While the para-isomer is typically the major product due to less steric hindrance, careful control of reaction conditions can provide useful quantities of the ortho-isomer.

Experimental Protocol: Synthesis of 2-Methylbenzenesulfonyl Chloride via Chlorosulfonation of Toluene

This protocol is adapted from established procedures for chlorosulfonation reactions.

  • Materials: Toluene, Chlorosulfonic acid, Ice, Sodium bicarbonate solution (saturated), Diethyl ether, Anhydrous magnesium sulfate.

  • Procedure:

    • In a fume hood, cool a flask containing toluene in an ice-salt bath to 0-5 °C.

    • Slowly add chlorosulfonic acid dropwise to the stirred toluene, maintaining the temperature below 10 °C. The molar ratio of chlorosulfonic acid to toluene is typically around 2.5:1.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Separate the organic layer and wash the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of toluenesulfonyl chloride isomers.

    • The isomers can be separated by fractional distillation or crystallization.

Sandmeyer-Type Reaction of 2-Substituted Anilines

The Sandmeyer reaction provides a versatile route to 2-substituted benzenesulfonyl chlorides from the corresponding anilines. This method is particularly useful when the desired substituent is already in place or when direct chlorosulfonation is not regioselective. The process involves the diazotization of the aniline followed by reaction with sulfur dioxide in the presence of a copper catalyst.

Experimental Protocol: Synthesis of 2-Bromobenzenesulfonyl Chloride from 2-Bromoaniline

This protocol is based on the general procedure for the Sandmeyer reaction.[4][5]

  • Materials: 2-Bromoaniline, Hydrochloric acid, Sodium nitrite, Sodium fluoroborate, Thionyl chloride, Cuprous chloride, Ethyl acetate, Sodium carbonate solution.

  • Procedure:

    • Dissolve 2-bromoaniline in a mixture of hydrochloric acid and water and cool to -5 °C.

    • Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 0 °C to form the diazonium salt.

    • To this solution, add an aqueous solution of sodium fluoroborate to precipitate the diazonium fluoroborate salt. Filter and wash the solid.[4]

    • In a separate flask, prepare a solution of thionyl chloride in water containing a catalytic amount of cuprous chloride and cool to -5 °C.

    • Add the prepared diazonium fluoroborate salt in portions to the thionyl chloride solution, maintaining the temperature between -5 and 0 °C.[4]

    • Allow the reaction to proceed overnight at this temperature.

    • Extract the product with ethyl acetate. Wash the organic layer with sodium carbonate solution and then with brine.[4]

    • Dry the organic layer and concentrate under reduced pressure to yield 2-bromobenzenesulfonyl chloride.[4]

Logical Relationship: Synthetic Pathways to 2-Substituted Benzenesulfonyl Chlorides

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Product Monosubstituted Benzene Monosubstituted Benzene Chlorosulfonation Chlorosulfonation Monosubstituted Benzene->Chlorosulfonation Chlorosulfonic Acid 2-Substituted Aniline 2-Substituted Aniline Diazotization Diazotization 2-Substituted Aniline->Diazotization NaNO2, HCl 2-Substituted Benzenesulfonyl Chloride 2-Substituted Benzenesulfonyl Chloride Chlorosulfonation->2-Substituted Benzenesulfonyl Chloride Sandmeyer-type Reaction Sandmeyer-type Reaction Diazotization->Sandmeyer-type Reaction SO2, CuCl Sandmeyer-type Reaction->2-Substituted Benzenesulfonyl Chloride

Caption: Synthetic routes to 2-substituted benzenesulfonyl chlorides.

Structure and Spectroscopic Characterization

The structure of 2-substituted benzenesulfonyl chlorides is characterized by a benzene ring with a sulfonyl chloride group at position 1 and a substituent at position 2. The presence of the ortho-substituent can influence the bond angles and lengths of the sulfonyl chloride group through steric and electronic interactions.

Spectroscopic techniques are essential for the characterization of these compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to confirm the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons are indicative of their relative positions. For example, in 2-methylbenzenesulfonyl chloride, the aromatic protons appear as a multiplet, while the methyl protons are a singlet.[4] 13C NMR provides information on the carbon skeleton.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic stretching frequencies of the S=O bonds in the sulfonyl chloride group, which typically appear as two strong bands in the regions of 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Table 1: Spectroscopic Data for Representative 2-Substituted Benzenesulfonyl Chlorides

Substituent1H NMR (CDCl₃, δ ppm)IR (S=O stretch, cm⁻¹)
H8.03 (d), 7.82 (t), 7.70 (t)1375, 1185
2-NO₂8.27 (d), 7.95 (t), 7.91 (d), 7.89 (t)[6]~1370, ~1170
2-CH₃8.07 (d), 7.76-7.52 (m), 7.48-7.31 (m), 2.79 (s)[4]Not specified
2-Br8.23-8.12 (m), 7.91-7.79 (m), 7.64-7.49 (m)[4]Not specified

Reactivity of 2-Substituted Benzenesulfonyl Chlorides

The reactivity of the sulfonyl chloride group is highly dependent on the nature of the ortho-substituent. Both electronic and steric effects play a significant role.

Electronic Effects

Electron-withdrawing groups (EWGs) at the ortho position, such as a nitro group (-NO₂), increase the electrophilicity of the sulfur atom. This makes the sulfonyl chloride more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs), such as a methyl group (-CH₃), decrease the reactivity by reducing the electrophilicity of the sulfur.

Steric Effects and "Steric Acceleration"

The steric bulk of an ortho-substituent can hinder the approach of a nucleophile to the sulfonyl chloride group. However, a counterintuitive phenomenon known as "steric acceleration" has been observed for ortho-alkyl substituted benzenesulfonyl chlorides.[7][8] These compounds are often more reactive than their para-isomers or the unsubstituted benzenesulfonyl chloride.[7] This increased reactivity is attributed to the relief of ground-state steric strain upon moving to the transition state, which is believed to have a more open trigonal bipyramidal geometry.[7]

Signaling Pathway: Influence of 2-Substituents on Reactivity

G cluster_0 2-Substituent cluster_1 Effect on Sulfonyl Chloride cluster_2 Reactivity towards Nucleophiles Electron-Withdrawing Group (e.g., -NO2) Electron-Withdrawing Group (e.g., -NO2) Increased Electrophilicity Increased Electrophilicity Electron-Withdrawing Group (e.g., -NO2)->Increased Electrophilicity Electron-Donating Group (e.g., -CH3) Electron-Donating Group (e.g., -CH3) Decreased Electrophilicity Decreased Electrophilicity Electron-Donating Group (e.g., -CH3)->Decreased Electrophilicity Bulky Alkyl Group (e.g., -CH3) Bulky Alkyl Group (e.g., -CH3) Ground-State Steric Strain Ground-State Steric Strain Bulky Alkyl Group (e.g., -CH3)->Ground-State Steric Strain Increased Reactivity Increased Reactivity Increased Electrophilicity->Increased Reactivity Decreased Reactivity Decreased Reactivity Decreased Electrophilicity->Decreased Reactivity Increased Reactivity (Steric Acceleration) Increased Reactivity (Steric Acceleration) Ground-State Steric Strain->Increased Reactivity (Steric Acceleration) Relief in Transition State

Caption: Effects of 2-substituents on the reactivity of benzenesulfonyl chlorides.

Applications in Organic Synthesis and Drug Development

2-Substituted benzenesulfonyl chlorides are valuable reagents in a variety of synthetic applications, most notably in the preparation of sulfonamides, which are a prominent class of compounds in medicinal chemistry.[9][10]

Synthesis of Sulfonamides

The reaction of a 2-substituted benzenesulfonyl chloride with a primary or secondary amine is a straightforward and efficient method for the synthesis of N-substituted sulfonamides.[11] The properties of the resulting sulfonamide can be fine-tuned by the choice of both the amine and the substituent on the benzenesulfonyl chloride.

Experimental Workflow: General Synthesis of a 2-Substituted Benzenesulfonamide

G start Start dissolve_amine Dissolve amine in a suitable solvent (e.g., CH2Cl2) start->dissolve_amine add_base Add a base (e.g., pyridine or triethylamine) dissolve_amine->add_base add_sulfonyl_chloride Add 2-substituted benzenesulfonyl chloride dropwise at 0 °C add_base->add_sulfonyl_chloride react Stir at room temperature for 2-4 hours add_sulfonyl_chloride->react workup Aqueous workup (wash with acid, base, and brine) react->workup dry_concentrate Dry organic layer and concentrate workup->dry_concentrate purify Purify by recrystallization or chromatography dry_concentrate->purify end End purify->end

Caption: A typical workflow for the synthesis of 2-substituted benzenesulfonamides.

Protecting Groups

The 2-nitrobenzenesulfonyl (nosyl) group is a widely used protecting group for amines.[12] It is stable under a variety of reaction conditions but can be readily cleaved under mild conditions using a thiol and a base. This makes 2-nitrobenzenesulfonyl chloride a valuable reagent in multi-step organic synthesis.[12]

Medicinal Chemistry

The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[9] The 2-substituent on the benzenesulfonyl chloride can be strategically chosen to modulate the biological activity, selectivity, and pharmacokinetic properties of the final drug molecule. For example, 2-nitrobenzenesulfonyl chloride is used in the synthesis of renin inhibitors and anticonvulsants.[13]

Conclusion

2-Substituted benzenesulfonyl chloride derivatives are a versatile and important class of compounds in modern organic and medicinal chemistry. Their synthesis is well-established, and the influence of the ortho-substituent on their reactivity is a subject of both practical and theoretical interest. The unique electronic and steric effects observed in these molecules, such as the "steric acceleration" phenomenon, provide valuable insights into reaction mechanisms. The continued exploration of the synthesis and application of these derivatives will undoubtedly lead to the development of new synthetic methodologies and novel therapeutic agents.

References

  • Rappoport, Z., & Yamataka, H. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1383.
  • Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21.
  • Vertex AI Search. (2026, January 26).
  • PrepChem.com. (n.d.). Synthesis of 5-acetyl-2-methylbenzenesulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... Retrieved from [Link]

  • Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • Canadian Journal of Chemistry. (2024, May 17). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides.
  • Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
  • MDPI. (2020, March 20). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.
  • MySkinRecipes. (n.d.). 2-methylbenzenesulfonyl chloride. Retrieved from [Link]

  • Eureka | Patsnap. (2018, May 29). Preparation method of 2,4-disubstituted benzenesulfonyl chloride.
  • Google Patents. (n.d.). CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.
  • (n.d.).
  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
  • Merck Millipore. (n.d.). Sulfonyl Chlorides and Sulfonamides.
  • PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1983). Elimination and addition reactions. Part 37. A comparative study of electronic, steric, and solvent effects upon reactivity in additions of benzenesulphenyl chloride to alkenes.
  • Semantic Scholar. (n.d.). Studies on synthesis of 2-bromobenzenesulfonyl chloride.
  • Google Patents. (n.d.). JP3837761B2 - Method for producing halobenzenesulfonyl chlorides.
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019, December 24).
  • SpectraBase. (n.d.). Benzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Scilit. (n.d.).
  • NIST. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • NIH. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • PMC. (n.d.). An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines.
  • Sciforum. (n.d.). STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES.

Sources

Exploratory

An In-depth Technical Guide to N,N-dimethyl-2-chlorosulfonylbenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction N,N-dimethyl-2-chlorosulfonylbenzamide, also known by its systematic name 2-(Dimethylcarbamoyl)benzenesulfonyl chloride, is a bespoke chemical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-2-chlorosulfonylbenzamide, also known by its systematic name 2-(Dimethylcarbamoyl)benzenesulfonyl chloride, is a bespoke chemical reagent pivotal in the landscape of synthetic organic chemistry. Its unique bifunctional nature, possessing both a reactive sulfonyl chloride and a robust dimethylcarbamoyl group, renders it a valuable intermediate in the construction of complex molecular architectures. This guide provides an exhaustive overview of its chemical data, synthesis, reactivity, and applications, with a particular focus on its utility in the synthesis of novel heterocyclic systems relevant to drug discovery.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a reagent are fundamental to its effective and safe use in a laboratory setting.

Nomenclature and Identifiers
  • Systematic Name : 2-(Dimethylcarbamoyl)benzenesulfonyl chloride

  • Common Name : N,N-dimethyl-2-chlorosulfonylbenzamide

  • CAS Number : 87223-30-1[1][2][3]

  • Molecular Formula : C₉H₁₀ClNO₃S[3]

  • Molecular Weight : 247.7 g/mol [3]

  • InChI Key : WBDIEJDTFQYTIC-UHFFFAOYSA-N[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of N,N-dimethyl-2-chlorosulfonylbenzamide.

PropertyValueSource
Boiling Point 401.8 ± 28.0 °C (Predicted)[3]
Density 1.365 ± 0.06 g/cm³ (Predicted)[3]
Purity Typically ≥98%[2]

Synthesis of N,N-dimethyl-2-chlorosulfonylbenzamide

The synthesis of N,N-dimethyl-2-chlorosulfonylbenzamide is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general synthetic strategy involves the formation of a stable amide followed by chlorosulfonylation.

Retrosynthetic Analysis

A logical retrosynthetic pathway for N,N-dimethyl-2-chlorosulfonylbenzamide begins with the disconnection of the sulfonyl chloride group, leading back to the corresponding sulfonic acid, which can be derived from an appropriate aniline precursor.

G target N,N-dimethyl-2-chlorosulfonylbenzamide intermediate1 2-(Dimethylcarbamoyl)benzenesulfonic acid target->intermediate1 Chlorination intermediate2 2-Aminobenzamide derivative intermediate1->intermediate2 Sulfonation starting_material Anthranilic acid derivative intermediate2->starting_material Amidation

Retrosynthetic analysis of N,N-dimethyl-2-chlorosulfonylbenzamide.

Experimental Protocol: A Representative Synthesis

While specific patented or proprietary methods may vary, a general laboratory-scale synthesis can be conceptualized based on established organic chemistry principles. A plausible route involves the reaction of N,N-dimethyl-2-aminobenzamide with a chlorosulfonating agent.

Step 1: Synthesis of N,N-dimethyl-2-aminobenzamide

A common method for the preparation of N,N-dimethyl-2-aminobenzamide involves the reaction of isatoic anhydride with dimethylamine.

  • Reaction: Isatoic anhydride + Dimethylamine → N,N-dimethyl-2-aminobenzamide

  • Procedure:

    • To a stirred solution of isatoic anhydride in a suitable organic solvent (e.g., acetonitrile), cool the mixture to below 10 °C.[4]

    • Slowly add an aqueous solution of dimethylamine while maintaining the temperature.[4]

    • Allow the reaction to warm to room temperature and stir for several hours.[4]

    • The product, adjacent amino-N,N-dimethyl benzamide, can be isolated by precipitation and filtration.[4]

Step 2: Chlorosulfonylation of N,N-dimethyl-2-aminobenzamide

The subsequent step involves the diazotization of the amino group followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) chloride catalyst to introduce the sulfonyl chloride moiety.

  • Reaction: N,N-dimethyl-2-aminobenzamide → 2-(Dimethylcarbamoyl)benzenediazonium salt → N,N-dimethyl-2-chlorosulfonylbenzamide

  • General Procedure (Conceptual):

    • The N,N-dimethyl-2-aminobenzamide is dissolved in a mixture of a non-aqueous acid (e.g., acetic acid) and hydrochloric acid and cooled to 0-5 °C.

    • A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

    • This diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a catalytic amount of copper(I) chloride.

    • The reaction mixture is stirred and allowed to warm to room temperature.

    • The product, N,N-dimethyl-2-chlorosulfonylbenzamide, is then isolated through extraction and purified by chromatography.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Chlorosulfonylation isatoic_anhydride Isatoic Anhydride aminobenzamide N,N-dimethyl-2-aminobenzamide isatoic_anhydride->aminobenzamide dimethylamine Dimethylamine dimethylamine->aminobenzamide aminobenzamide2 N,N-dimethyl-2-aminobenzamide diazonium_salt Diazonium Salt aminobenzamide2->diazonium_salt NaNO₂, HCl sulfonyl_chloride N,N-dimethyl-2-chlorosulfonylbenzamide diazonium_salt->sulfonyl_chloride SO₂, CuCl

Synthetic workflow for N,N-dimethyl-2-chlorosulfonylbenzamide.

Reactivity and Applications in Drug Development

The synthetic utility of N,N-dimethyl-2-chlorosulfonylbenzamide stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. The ortho-relationship of the two functional groups allows for intramolecular cyclization reactions, providing access to a variety of heterocyclic scaffolds.

Synthesis of Sulfonamides

The primary reaction of benzenesulfonyl chlorides is with primary and secondary amines to form sulfonamides.[5][6] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents.[7]

  • General Reaction: N,N-dimethyl-2-chlorosulfonylbenzamide + R¹R²NH → N,N-dimethyl-2-(N',N'-R¹,R²-sulfamoyl)benzamide + HCl

This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Intramolecular Cyclization Reactions

A particularly valuable application of N,N-dimethyl-2-chlorosulfonylbenzamide and its derivatives is in the synthesis of fused heterocyclic systems. For instance, the generation of a carbanion on a substituent ortho to the sulfonyl chloride can lead to intramolecular cyclization. While direct examples with N,N-dimethyl-2-chlorosulfonylbenzamide are not abundant in the readily available literature, analogous reactions with similar structures, such as 2-methylbenzenesulfonamides, demonstrate this principle. The reaction of C,N-dianions of 2-methylbenzenesulfonamides with N,N-dimethylcarbamoyl chloride yields intermediates that can be cyclized to form 1,2-benzo[e]thiazin-3-one 1,1-dioxides.[2]

This suggests that N,N-dimethyl-2-chlorosulfonylbenzamide can serve as a precursor to novel heterocyclic compounds with potential biological activity.

G cluster_0 Reaction Pathways cluster_1 Product Classes start N,N-dimethyl-2- chlorosulfonylbenzamide nucleophilic_substitution Nucleophilic Substitution (e.g., with amines) start->nucleophilic_substitution cyclization Intramolecular Cyclization (with ortho-substituents) start->cyclization sulfonamides Substituted Sulfonamides nucleophilic_substitution->sulfonamides heterocycles Fused Heterocyclic Systems cyclization->heterocycles

Key reaction pathways of N,N-dimethyl-2-chlorosulfonylbenzamide.

Safety and Handling

As with all sulfonyl chlorides, N,N-dimethyl-2-chlorosulfonylbenzamide is a reactive and potentially hazardous chemical that must be handled with appropriate safety precautions.

Hazard Identification

Based on data for benzenesulfonyl chloride and related compounds, the following hazards are anticipated:

  • Corrosive : Causes severe skin burns and eye damage.[8]

  • Harmful if swallowed .[8]

  • Reacts with water : May release toxic gases.[8]

  • Lachrymator : Can cause irritation and tearing of the eyes.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Storage : Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed.

  • Spill and Disposal : In case of a spill, absorb with an inert material and dispose of as hazardous waste. Do not allow it to enter drains.

Conclusion

N,N-dimethyl-2-chlorosulfonylbenzamide is a specialized reagent with significant potential in synthetic and medicinal chemistry. Its ability to undergo both nucleophilic substitution at the sulfonyl chloride and to participate in intramolecular cyclization reactions makes it a valuable tool for the synthesis of diverse molecular scaffolds, particularly those of interest in drug discovery. Researchers employing this compound must adhere to strict safety protocols due to its reactive and corrosive nature. Further exploration of the reactivity of this bifunctional molecule is likely to uncover new and efficient synthetic routes to novel and biologically active compounds.

References

  • Proposed mechanism for the formation of dimethylcarbamoyl chloride (19)... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • CYCLIZATION REACTIONS OF 2-METHYLBENZENESULFONAMIDES USING N,N-DIMETHYLCARBAMOYL CHLORIDE, N,N-DIMETHYL - Semantic Scholar. (2001, July 2). Retrieved February 15, 2026, from [Link]

  • Benzenesulfonyl Chloride MSDS. (2005, October 11). Retrieved February 15, 2026, from [Link]

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. (n.d.). Retrieved February 15, 2026, from [Link]

  • CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents. (n.d.).
  • Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

  • CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents. (n.d.).
  • Hinsberg Reagent And Test - BYJU'S. (n.d.). Retrieved February 15, 2026, from [Link]

  • Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry. (2023, May 5). Retrieved February 15, 2026, from [Link]

  • Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap. (2018, May 29). Retrieved February 15, 2026, from [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020, August 9). Retrieved February 15, 2026, from [Link]

Sources

Foundational

Ortho-Sulfamoylbenzoic Scaffolds: Strategic Synthesis of 2-Carboxybenzenesulfonyl Analogs

Topic: Strategic Synthesis and Medicinal Utility of ortho-Sulfamoylbenzoic Acid Scaffolds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Synthesis and Medicinal Utility of ortho-Sulfamoylbenzoic Acid Scaffolds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary & Chemical Architecture

The structural motif referred to as "2-carboxybenzenesulfonyl chloride dimethylamide" represents a critical pharmacophore in medicinal chemistry, formally known as 2-(N,N-dimethylsulfamoyl)benzoic acid (or its derivatives).[1] This scaffold is the acyclic precursor to the saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) class of heterocycles.[1]

These analogs possess a unique "dual-electrophile" origin—derived from the ortho-positioning of a carboxylic acid and a sulfonyl group.[1] This geometric proximity dictates their reactivity, stability, and biological function. In drug discovery, this scaffold serves as a privileged structure for Carbonic Anhydrase (CA) inhibitors , Matrix Metalloproteinase (MMP) inhibitors , and antiviral proteases (e.g., HIV-1, DENV NS2B-NS3).

The Stability Paradox

Researchers must recognize that the parent reagent, 2-(chlorosulfonyl)benzoic acid , is thermodynamically unstable in its free acid form. It spontaneously cyclizes to 2-sulfobenzoic acid cyclic anhydride (CAS 81-08-3) upon dehydration or prolonged storage.[1] Consequently, synthetic strategies must be designed to either utilize the stable cyclic anhydride or protect the carboxylate (e.g., methyl ester) prior to sulfonamide formation.

Synthetic Architecture & Pathways[2]

The synthesis of dimethylamide analogs diverges based on the starting electrophile. The choice between the Acyclic Route (via chlorosulfonation) and the Cyclic Route (via anhydride ring-opening) determines regioselectivity and yield.[1]

Pathway Visualization (DOT)

The following diagram illustrates the divergent pathways from the core benzoic acid precursor to the target sulfamoyl analogs and saccharin derivatives.[1]

SynthesisPathways cluster_legend Key Anthranilic Anthranilic Acid Diazonium Diazonium Salt (Unstable) Anthranilic->Diazonium NaNO2, HCl Benzoic Benzoic Acid SulfonylCl 2-(Chlorosulfonyl) benzoic acid Benzoic->SulfonylCl ClSO3H (Chlorosulfonation) Diazonium->SulfonylCl SO2, CuCl2 (Sandmeyer) CyclicAnhydride 2-Sulfobenzoic Cyclic Anhydride SulfonylCl->CyclicAnhydride Dehydration/Heat MethylEster Methyl 2-(chlorosulfonyl) benzoate SulfonylCl->MethylEster MeOH, H+ SulfamoylAcid 2-(N,N-Dimethylsulfamoyl) benzoic acid CyclicAnhydride->SulfamoylAcid HNMe2 (1 eq) (Ring Opening) MethylEster->SulfamoylAcid 1. HNMe2 2. Hydrolysis Diamide N,N-Dimethyl-2-(dimethyl sulfamoyl)benzamide SulfamoylAcid->Diamide HNMe2 (Excess) Coupling Agent Saccharin N-Substituted Saccharin Analog SulfamoylAcid->Saccharin SOCl2, then Heat (Cyclization) Legend Red: Unstable Intermediate | Green: Stable Precursor | Blue: Cyclic Electrophile

Caption: Divergent synthesis of 2-carboxybenzenesulfonyl analogs highlighting the stability bottleneck of the free sulfonyl chloride acid.

Experimental Protocols

Protocol A: The "Sandmeyer-Type" Synthesis (High Purity)

This method is preferred when regioselectivity is paramount, avoiding the formation of para-isomers common in direct chlorosulfonation.[1]

Reagents:

  • Anthranilic acid (1.0 eq)[1]

  • Sodium nitrite (1.1 eq)[1]

  • Sulfur dioxide (saturated solution in acetic acid)[1]

  • Copper(II) chloride (catalytic, 0.2 eq)

  • Dimethylamine (aqueous or THF solution)[1]

Step-by-Step Methodology:

  • Diazotization: Dissolve anthranilic acid in concentrated HCl/acetic acid. Cool to -5°C. Add aqueous

    
     dropwise, maintaining temperature <0°C. Stir for 45 min to generate the diazonium salt.
    
  • Sulfonyl Chloride Formation: In a separate vessel, saturate glacial acetic acid with

    
     gas. Add 
    
    
    
    (dissolved in min. water).
  • The Meerwein Reaction: Slowly add the cold diazonium solution to the

    
     mixture. Observation: Vigorous gas evolution (
    
    
    
    ) indicates decomposition of the diazonium species into the sulfonyl radical.
  • Isolation: Pour the mixture into crushed ice. The 2-(chlorosulfonyl)benzoic acid will precipitate.[1] Filter immediately.

    • Critical Checkpoint: Do not dry this solid with heat.[1] It will cyclize to the anhydride. Use immediately or convert to the methyl ester.

  • Amidation: Dissolve the wet cake in THF. Add

    
    -dimethylamine (2.5 eq) dropwise at 0°C. The excess amine acts as an HCl scavenger.[1]
    
  • Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[1][2] The product, 2-(N,N-dimethylsulfamoyl)benzoic acid , crystallizes upon concentration.

Protocol B: The Cyclic Anhydride Ring-Opening (Scale-Up Friendly)

This method utilizes the commercially available, stable 2-sulfobenzoic acid cyclic anhydride .[1]

Reagents:

  • 2-Sulfobenzoic acid cyclic anhydride (1.0 eq)[1][3]

  • Dimethylamine (1.1 eq, 2M in THF)

  • Triethylamine (1.0 eq, optional)

  • Dichloromethane (DCM)[1][4][5]

Step-by-Step Methodology:

  • Solubilization: Suspend the cyclic anhydride in anhydrous DCM under Nitrogen.

  • Nucleophilic Attack: Add dimethylamine solution dropwise at 0°C.

    • Mechanistic Insight: The amine nucleophile attacks the highly electrophilic sulfonyl sulfur or the carbonyl carbon. Sterics and solvent polarity influence this.[1] In non-polar solvents (DCM), attack at the sulfonyl group is often favored, yielding the sulfonamide-carboxylic acid.

  • Reaction Monitoring: Monitor by TLC (MeOH/DCM 1:9). Disappearance of the anhydride spot is rapid (<1 hour).

  • Purification: The product often precipitates as the amine salt. Wash with 1N HCl to protonate the carboxylate and remove excess amine.[1] Recrystallize from Ethanol/Water.[1]

Quantitative Data & Biological Applications[1]

The following table summarizes the comparative utility of these analogs in key therapeutic areas.

Analog ClassTarget EnzymeMechanism of ActionKey SAR Feature
N-Substituted Saccharins Human Leukocyte Elastase (HLE)Acyl-enzyme intermediate formationThe N-acyl bond is cleaved by the active site serine.[1]
Sulfamoyl Benzoates Carbonic Anhydrase (CA)Zinc ion coordinationThe sulfonamide (

) binds Zn(II); N,N-dimethyl analogs act as prodrugs or allosteric modulators.[1]
Benzisothiazol-3-one 1-oxides HIV-1 Protease / DENVCysteine protease inhibitionElectrophilic attack on the active site thiol.[1]
Sulfonylureas Acetolactate Synthase (ALS)Herbicide (Branched-chain amino acid synthesis)Ortho-substitution stabilizes the sulfonylurea bridge.[1]
Structure-Activity Relationship (SAR) Insights
  • Lipophilicity Tuning: The dimethylamide group increases logP compared to the primary sulfonamide, improving membrane permeability.

  • Metabolic Stability: The ortho-carboxyl group provides a handle for further conjugation (e.g., to amino acids) but can also lead to rapid glucuronidation in vivo.[1]

  • Cyclization Potential: In acidic biological compartments (e.g., lysosomes), the acyclic 2-sulfamoylbenzoic acid can cyclize to the saccharin analog, which may be the active species (prodrug mechanism).

References

  • BenchChem. (2025).[1][5][6][7] Applications of 1,2-Benzisothiazol-3(2H)-one 1-Oxide and its Derivatives in Medicinal Chemistry.[1][8][9] Retrieved from [1]

  • PubChem. (2025).[1][10][11][12] 2-(Chlorosulfonyl)benzoic acid (CID 14474464).[1][10] National Library of Medicine.[1] Retrieved from [Link][1]

  • PubChem. (2025).[1][10][11] 2-Sulfobenzoic acid cyclic anhydride (CID 65729).[1][12] National Library of Medicine.[1] Retrieved from [Link][1]

  • El-Saghier, A. M., et al. (2019).[1][13] Novel benzenesulfonamide and 1,2-benzisothiazol-3(2H)-one-1,1-dioxide derivatives as potential selective COX-2 inhibitors.[1] European Journal of Medicinal Chemistry.[1] DOI: [1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-(Chlorosulfonyl)benzoic acid.[1][14] Retrieved from [1]

  • Organic Syntheses. (2014). Synthesis of Sulfonamides via Sulfonyl Chlorides.[4][2][15] Org.[1][4][5][16] Synth. 2014, 91, 125-136. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Bioactive Sulfonamides Containing a Dimethylcarbamoyl Group

Introduction and Scientific Context The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of a vast array of therapeutic agents, including antibacterial, anticancer, d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of a vast array of therapeutic agents, including antibacterial, anticancer, diuretic, and anti-inflammatory drugs.[1][2][3][4][5] Its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and engage in critical hydrogen bonding interactions has cemented its status as a privileged scaffold in drug design.

In parallel, the dimethylcarbamoyl group (-C(=O)N(CH₃)₂) has emerged as a valuable pharmacophore. It frequently serves as a bioisostere for metabolically labile esters and amides, offering improved pharmacokinetic profiles and enhanced binding affinity.[6][7] The incorporation of this moiety into drug candidates can modulate solubility, metabolic stability, and target engagement. Several FDA-approved drugs feature the dimethylamine or dimethylcarbamoyl pharmacophore, underscoring its therapeutic relevance.[8]

This document provides a comprehensive guide to the synthesis of bioactive sulfonamides that incorporate the dimethylcarbamoyl group. We will focus on the most robust and classical synthetic methodology—the condensation of a sulfonyl chloride with an amine—and provide a detailed, field-tested protocol, rationale for experimental choices, and characterization guidelines.

Core Synthetic Strategy: Rationale and Overview

The most direct and widely adopted method for constructing the sulfonamide linkage is the reaction between a sulfonyl chloride and a primary or secondary amine.[1][2][9] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[2][10]

For the synthesis of a sulfonamide containing a dimethylcarbamoyl group, two primary disconnections are logical:

  • Route A: Reaction of an aryl/alkyl sulfonyl chloride with an amine that already bears the dimethylcarbamoyl group.

  • Route B: Reaction of an amine with a sulfonyl chloride that is substituted with the dimethylcarbamoyl group.

The choice between these routes depends on the commercial availability and ease of synthesis of the required starting materials. For this guide, we will detail a protocol following Route A , as suitable amino-phenyl dimethylcarbamoyl precursors are often readily accessible.

While modern catalytic methods involving palladium, copper, or photoredox catalysts have been developed for S-N bond formation, the classical sulfonyl chloride-amine coupling remains a highly reliable, scalable, and cost-effective strategy, particularly when the requisite starting materials are available.[3][11][12]

General Experimental Workflow

The overall process for the synthesis and validation of the target compounds follows a logical sequence of preparation, reaction, purification, and analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis reagents Reagent Preparation (Amine, Base, Solvent) reaction_setup Reaction Vessel Setup (Inert Atmosphere, Cooling) reagents->reaction_setup 1. Setup addition Slow Addition of Sulfonyl Chloride reaction_setup->addition 2. Initiate stirring Reaction at RT addition->stirring 3. React monitoring TLC Monitoring stirring->monitoring 3. React workup Aqueous Work-up (Quench, Extract, Wash) monitoring->workup 4. Isolate purify Purification (Recrystallization or Chromatography) workup->purify 5. Purify characterization Structural Characterization (NMR, MS, FTIR) purify->characterization 6. Validate purity Purity Analysis (HPLC) characterization->purity 6. Validate

Caption: High-level workflow for the synthesis and analysis of sulfonamides.

Detailed Experimental Protocol: Synthesis of N-(4-(dimethylcarbamoyl)phenyl)benzenesulfonamide

This protocol details the synthesis of a representative molecule from 4-amino-N,N-dimethylbenzamide and benzenesulfonyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Amino-N,N-dimethylbenzamide≥98%e.g., Sigma-Aldrich
Benzenesulfonyl chloride≥99%e.g., Sigma-Aldrich
Triethylamine (TEA)Anhydrous, ≥99.5%e.g., Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Hydrochloric Acid (HCl)1 M solution---
Sodium Bicarbonate (NaHCO₃)Saturated solution---
Brine (Saturated NaCl)Saturated solution---
Magnesium Sulfate (MgSO₄)Anhydrous---
Ethyl AcetateHPLC Grade---
HexanesHPLC Grade---
Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel, etc.------
Step-by-Step Procedure
  • Reactant Preparation: In a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-amino-N,N-dimethylbenzamide (1.64 g, 10.0 mmol, 1.0 eq.) and triethylamine (2.1 mL, 15.0 mmol, 1.5 eq.) in 40 mL of anhydrous dichloromethane (DCM).

    • Scientist's Note: Anhydrous conditions are crucial as sulfonyl chlorides readily hydrolyze in the presence of water. Triethylamine acts as both a base to neutralize the generated HCl and a catalyst.[10] An excess is used to ensure the reaction goes to completion.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is done to moderate the initial exothermic reaction upon addition of the highly reactive sulfonyl chloride.[2]

  • Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.28 mL, 10.0 mmol, 1.0 eq.) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 20-30 minutes using an addition funnel. Maintain the temperature at 0 °C during the addition.

    • Rationale: Slow, dropwise addition prevents a rapid temperature increase and minimizes the formation of side products, such as the di-sulfonylation of the primary amine.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting amine spot is no longer visible.

  • Aqueous Work-up:

    • Quench the reaction by adding 30 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 30 mL of 1 M HCl (to remove excess triethylamine), 30 mL of saturated NaHCO₃ solution (to remove unreacted sulfonyl chloride), and finally with 30 mL of brine (to reduce the amount of dissolved water).[2]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude solid can typically be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • If recrystallization is insufficient, purify the product via silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

  • Final Product: The purified product, N-(4-(dimethylcarbamoyl)phenyl)benzenesulfonamide, should be a white to off-white solid. Dry under vacuum to a constant weight and calculate the yield. (Typical yield: 85-95%).

Reaction Mechanism

The core of the synthesis is a nucleophilic acyl substitution-type reaction at the sulfur center.

Caption: Mechanism of sulfonamide formation.

Characterization and Quality Control

Confirming the structure and purity of the final compound is essential. The following data are typical for the target molecule.

Analysis TechniqueExpected Observations
FT-IR (cm⁻¹)~3250-3350 (N-H stretch), ~1630 (C=O amide stretch), ~1340 (asymmetric SO₂ stretch), ~1160 (symmetric SO₂ stretch).[13]
¹H NMR (CDCl₃)δ ~9.5-10.5 (s, 1H, SO₂NH), δ ~7.2-7.9 (m, 9H, Ar-H), δ ~3.0 (s, 6H, N(CH₃)₂).[14]
¹³C NMR (CDCl₃)δ ~168-172 (C=O), δ ~125-145 (Ar-C), δ ~35-40 (N(CH₃)₂).
Mass Spec. (ESI+)Expected m/z for C₁₅H₁₆N₂O₃S: [M+H]⁺ = 305.09.[13]
HPLC Purity ≥98% purity when analyzed by reverse-phase HPLC with UV detection.[15]

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Sulfonyl Chlorides: These reagents are corrosive, lachrymatory, and moisture-sensitive. Handle with care and ensure containers are tightly sealed when not in use.

  • Dimethylcarbamoyl Chloride: If this reagent is used as a starting material (Route B), extreme caution is required. Dimethylcarbamoyl chloride is highly toxic, a suspected human carcinogen, and a potent lachrymator.[16][17] Work must be conducted in a certified chemical fume hood with appropriate secondary containment.

  • Bases: Triethylamine and pyridine are flammable, volatile, and toxic. Avoid inhalation and skin contact.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate care to minimize exposure.

Conclusion

The synthesis of sulfonamides containing a dimethylcarbamoyl group is a critical process for generating novel bioactive molecules in drug discovery. The classical approach of reacting a sulfonyl chloride with an amine in the presence of a base is a robust, high-yielding, and reliable method. The detailed protocol provided herein offers a solid foundation for researchers to synthesize and purify these valuable compounds. Careful adherence to reaction conditions, purification techniques, and safety protocols will ensure the successful and safe production of high-purity materials for further biological evaluation.

References

  • A Comparative Guide to Alternative Synthetic Routes for N-Substituted Sulfonamides - Benchchem.
  • Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper C
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
  • Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride - Benchchem.
  • Which catalyst is the most efficient in the synthesis of sulfonamide?
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonyl
  • A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity.
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
  • Dimethylcarbamoyl Chloride - All About Drugs.
  • Dimethylcarbamoyl chloride - Wikipedia. [Link]

  • US2777844A - Sulfonamide purification process - Google P
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC.
  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities | Request PDF - ResearchG
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH.
  • Simple Tests for Identification of Sulfonamides - ResearchG
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St

Sources

Technical Notes & Optimization

Troubleshooting

removing dimethylcarbamoyl chloride byproduct from reaction mixtures

Topic: Removal of Dimethylcarbamoyl Chloride (DMCC) from Reaction Mixtures Ticket ID: DMCC-REM-001 Status: Active Safety Level: CRITICAL (Mutagenic/Carcinogenic IC50) Executive Summary Dimethylcarbamoyl chloride (DMCC) i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Dimethylcarbamoyl Chloride (DMCC) from Reaction Mixtures Ticket ID: DMCC-REM-001 Status: Active Safety Level: CRITICAL (Mutagenic/Carcinogenic IC50)

Executive Summary

Dimethylcarbamoyl chloride (DMCC) is a potent electrophile used in the synthesis of carbamates and as a chlorinating agent (Vilsmeier-Haack type reactions).[1][2] Unlike simple acyl chlorides (e.g., acetyl chloride), DMCC possesses surprising hydrolytic stability in neutral media due to the donation of electron density from the nitrogen atom into the carbonyl, reducing the electrophilicity of the carbonyl carbon.

The Problem: Standard aqueous washes often fail to quantitatively remove DMCC, leaving residual mutagenic impurities (ICH M7 Class 1) in the final drug substance.

The Solution: This guide provides three validated workflows for DMCC removal, selected based on the stability of your target molecule.

Method Selection Guide

Start here to determine the safest protocol for your specific substrate.

DMCC_Decision_Tree Start Reaction Mixture (Contains DMCC) Check Is Product Base Sensitive? Start->Check Hydrolysis Method A: Basic Hydrolysis (pH > 10) Check->Hydrolysis No (Stable) Scavenge Method B: Solid Phase Scavenging (Amine Resin) Check->Scavenge Yes (Sensitive) Distill Method C: High Vac Distillation (NOT RECOMMENDED) Check->Distill Product Volatile Wash Aqueous Workup (Removal of DMA) Hydrolysis->Wash Filter Filtration (Physical Removal) Scavenge->Filter

Figure 1: Decision tree for selecting the appropriate DMCC removal strategy.

Module 1: Chemical Hydrolysis (Standard Protocol)

Best for: Base-stable compounds (e.g., aromatics, ethers, simple amines).

The Science

DMCC hydrolysis is pH-dependent. In neutral water (pH 7), the half-life of DMCC at 0°C is approximately 6 minutes, but it can persist for hours at ambient temperature in biphasic mixtures where mass transfer is poor [1]. Under basic conditions (pH > 10), hydroxide ions attack the carbonyl directly, rapidly accelerating decomposition into dimethylamine (DMA), CO2, and chloride.

Hydrolysis_Mechanism DMCC DMCC (Electrophile) TS Tetrahedral Intermediate DMCC->TS + OH- OH OH- (Base) Products Dimethylamine + CO2 + Cl- TS->Products Collapse

Figure 2: Base-catalyzed hydrolysis pathway of DMCC.

Step-by-Step Protocol
  • Quench: Cool the reaction mixture to 0°C.

  • Hydrolysis: Add an equal volume of 2M NaOH or saturated Na2CO3 .

    • Critical: Do not use NaHCO3 initially; the evolution of CO2 can be violent, and the pH (~8.5) is often insufficient for rapid DMCC destruction.

  • Agitation: Stir vigorously for 30–60 minutes at room temperature.

    • Why? DMCC is an oil that is immiscible with water. High shear is required to increase the interfacial surface area for the hydroxide attack.

  • Phase Separation: Separate the layers.

  • Acid Wash (Removal of DMA): The hydrolysis produces Dimethylamine (DMA). If your product is neutral/acidic, wash the organic layer with 1M HCl or 10% Citric Acid to protonate and remove the DMA into the aqueous phase.

  • Final Wash: Wash with brine, dry over MgSO4, and concentrate.

Troubleshooting FAQ

Q: I did a water wash, but I still see a DMCC peak in my GC-MS. A: Neutral water is not aggressive enough. DMCC is surprisingly hydrophobic and stable in neutral biphasic systems. You must use a base (pH > 10) and ensure vigorous stirring to overcome mass transfer limitations.

Module 2: Scavenging Technologies (Sensitive Substrates)

Best for: Esters, activated amides, or substrates sensitive to strong aqueous base.

The Science

When hydrolysis is too harsh, solid-supported amine scavengers (e.g., Trisamine or amino-methyl polystyrene) act as "chemical sponges." The primary amine on the resin reacts with DMCC to form a stable urea linkage, which remains covalently bound to the polymer bead [2].

Protocol: Resin Scavenging

Reagents: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or similar primary amine resin.

ParameterSpecification
Resin Loading Typically 3.0 – 4.0 mmol/g
Stoichiometry 3.0 – 5.0 equivalents relative to expected DMCC residue
Solvent DCM, THF, or EtOAc (Must swell the resin)
Time 2 – 16 hours (Monitor by TLC/GC)
  • Dilution: Dilute the reaction mixture with a solvent that swells polystyrene (DCM is ideal).

  • Addition: Add 3–5 equivalents of amine resin.

  • Incubation: Shake or stir gently (do not use a magnetic stir bar as it grinds the resin) for 4 hours.

  • Filtration: Filter the mixture through a fritted glass funnel or a Celite pad. The DMCC is now trapped on the solid beads.

  • Rinse: Wash the resin cake with solvent to recover any entrained product.

Troubleshooting FAQ

Q: The resin isn't working; DMCC is still present. A: Check your solvent. Polystyrene resins need to swell to expose their active sites. Solvents like Hexane, Water, or Methanol collapse the resin, making the internal amines inaccessible. Switch to DCM or THF.

Module 3: Safety & Regulatory (ICH M7)

Context: DMCC is a structural alert for mutagenicity (acyl halide) and a known carcinogen (IARC Group 2A).[3]

Toxicity Data
PropertyValueImplication
Classification Alkylating AgentDirect DNA damage potential.
ICH M7 Class Class 1Known mutagenic carcinogen.[3]
Inhalation LC50 ~180 ppm (Rat, 6h)Highly toxic; use in Fume Hood only.
Boiling Point 167–168 °CDifficult to remove by evaporation; do not rotovap to dryness without quenching.
Regulatory Control Strategy

According to ICH M7 guidelines, if DMCC is used in the final step or late-stage synthesis, you must demonstrate its depletion to acceptable limits (often < 1.5 µ g/day intake basis, or ppm levels depending on dose) [3].

  • Recommendation: Develop a specific GC-MS method (derivatization with ethanol to form Ethyl N,N-dimethylcarbamate) to quantify trace DMCC in your API [4].

References

  • Queen, A. (1967).[4] Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619–1629. Link[5]

  • Blackburn, C. (1998). Polymer-supported reagents and scavengers in synthesis.[6][7] Biopolymers, 47(5), 311-351. Link

  • ICH. (2017).[8] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[9] International Council for Harmonisation.[10] Link

  • Lefebvre, M., et al. (2009). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS. Organic Process Research & Development, 13(4). Link

Sources

Optimization

Technical Support Center: Optimizing Yield of Ortho-Sulfonamidation Reactions

Welcome to the technical support center for ortho-sulfonamidation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ortho-sulfonamidation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful C-H functionalization technique. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding ortho-sulfonamidation reactions.

Q1: What is the fundamental principle behind ortho-sulfonamidation?

Ortho-sulfonamidation is a type of directed C-H activation reaction. It enables the selective introduction of a sulfonamide group at the ortho-position of an aromatic or heteroaromatic ring. This selectivity is achieved by using a directing group (DG) on the substrate, which coordinates to a transition metal catalyst and brings it into close proximity to the target C-H bond.[1][2] This proximity allows for the selective cleavage of the ortho C-H bond and subsequent formation of a C-N bond with a sulfonamidation reagent.

Q2: What are the most common catalysts and aminating reagents for this reaction?

Transition metal catalysts are essential for facilitating C-H activation.[3] The most commonly employed catalysts are based on late transition metals such as Iridium (e.g., [IrCp*Cl2]2), Rhodium, and Ruthenium.[1][4][5] More recently, more earth-abundant metals like Manganese have also been shown to be effective.[1]

The most prevalent aminating reagents are sulfonyl azides (R-SO2N3).[1] These reagents are often preferred due to their reactivity and ability to generate a metal-nitrenoid intermediate, which is key to the C-N bond formation step.

Q3: How critical is the choice of the directing group?

The directing group is paramount for the success and selectivity of the reaction.[2][4] It must be able to coordinate effectively with the metal catalyst to direct the C-H activation to the desired ortho-position. Common and effective directing groups include pyridines, pyrazoles, amides, and carboxylates.[1] The choice of directing group can significantly influence the reaction rate and yield. Some directing groups may be inherent to the substrate, while others can be installed and later removed.

Q4: What is the general mechanism for a transition metal-catalyzed ortho-sulfonamidation?

While the exact mechanism can vary depending on the specific catalyst and reactants, a generally accepted pathway for an Iridium-catalyzed reaction is as follows:

  • Coordination: The directing group on the aromatic substrate coordinates to the active metal catalyst.

  • C-H Activation: The metal center then facilitates the cleavage of the ortho C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, forming a metallacyclic intermediate.

  • Oxidative Addition/Nitrene Formation: The sulfonyl azide coordinates to the metal center and, through oxidative addition and loss of N2, generates a metal-nitrenoid species.

  • Reductive Elimination: The sulfonamide group is then transferred to the aromatic ring via reductive elimination, forming the desired C-N bond and regenerating the active catalyst.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your ortho-sulfonamidation experiments.

Problem 1: Low or No Yield

A low or complete lack of product is one of the most common issues. The underlying cause can often be traced back to one of several key factors.

  • Explanation: The active form of the catalyst may not be generated under the reaction conditions, or the catalyst may have decomposed. For instance, many pre-catalysts, like [IrCp*Cl2]2, require an additive (e.g., a silver salt like AgNTf2) to abstract the chloride ligands and generate a more reactive, cationic species.[1]

  • Solution:

    • Ensure Proper Catalyst Activation: Double-check that you are using the correct activating agent in the appropriate stoichiometry.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation, especially if using oxygen-sensitive catalysts.

    • Fresh Catalyst: Use a fresh batch of catalyst from a reputable supplier. Older catalysts can degrade over time.

  • Explanation: The directing group on your substrate may not be coordinating strongly enough to the metal center to facilitate C-H activation.[2][4] The electronic and steric properties of the directing group are crucial.

  • Solution:

    • Select a Proven Directing Group: If possible, modify your substrate to include a more robust directing group known to be effective for your chosen catalytic system (see Table 1 below). Pyridine and pyrazole moieties are often very effective.[1]

    • Modify Reaction Conditions: Sometimes, changing the solvent or adding a co-solvent can improve the coordination of the directing group.

  • Explanation: Temperature, solvent, and reaction time can all dramatically impact the yield.[6][7][8] The optimal conditions can be highly substrate-dependent.

  • Solution:

    • Temperature Screening: If the reaction is sluggish at room temperature, consider incrementally increasing the temperature. Some C-H activations require elevated temperatures to overcome the activation barrier.[1]

    • Solvent Screening: The polarity and coordinating ability of the solvent can influence catalyst activity and substrate solubility. Screen a range of solvents (e.g., DCE, THF, dioxane).

    • Time Course Study: Run the reaction for a longer period. Some reactions are simply slow to reach completion. Monitor the reaction by TLC or LC-MS at various time points.

Problem 2: Formation of Significant Side Products

The presence of unexpected products can complicate purification and reduce the yield of the desired sulfonamide.

  • Explanation: Under certain conditions, particularly at higher temperatures, the starting material may undergo homocoupling to form a biaryl species.

  • Solution:

    • Lower the Reaction Temperature: Try running the reaction at a lower temperature to disfavor the homocoupling pathway.

    • Adjust Stoichiometry: Ensure you are not using a large excess of the starting arene relative to the sulfonyl azide.

  • Explanation: The desired product, once formed, may be unstable under the reaction conditions and undergo decomposition.

  • Solution:

    • Monitor Reaction Progress: As mentioned previously, monitor the reaction over time. If you observe the formation of the product followed by its disappearance, it is likely decomposing.

    • Reduce Reaction Time and/or Temperature: Once the optimal time for product formation is identified, quench the reaction to prevent subsequent degradation.

  • Explanation: While the directing group strongly favors ortho-sulfonamidation, reactions at other positions (meta or para) can occur, especially if the electronic properties of the ring are highly activating.

  • Solution:

    • Confirm Directing Group Efficacy: Re-evaluate your choice of directing group. A stronger coordinating group will enhance ortho-selectivity.

    • Steric Hindrance: Introducing steric bulk near the ortho-position on the directing group or the substrate can sometimes improve selectivity.

Data & Protocols

Table 1: Common Catalytic Systems for Ortho-Sulfonamidation
Catalyst PrecursorActivator/AdditiveTypical SolventTemperature (°C)Directing GroupsReference
[IrCp*Cl2]2AgNTf2DCERoom Temp - 80Pyridine, Pyrazole, Carboxylate, Amide[1]
[Ru(p-cymene)Cl2]2K2CO3Dioxane100 - 120Carboxamide[5]
MnBr(CO)5TPAB (additive)H2O120Pyrimidine[1]
Pd(OAc)2-AcOH802-pyridylsulfinyl[2]
General Experimental Protocol for Iridium-Catalyzed Ortho-Sulfonamidation

This is a general guideline and may require optimization for your specific substrate.

  • Preparation: To an oven-dried reaction vial, add the aromatic substrate (1.0 equiv.), the sulfonyl azide (1.2 equiv.), [IrCp*Cl2]2 (2.5 mol%), and AgNTf2 (10 mol%).

  • Inert Atmosphere: Cap the vial and purge with Argon or Nitrogen for 5-10 minutes.

  • Solvent Addition: Add anhydrous DCE (0.1 M concentration with respect to the substrate) via syringe.

  • Reaction: Place the vial in a pre-heated heating block at the desired temperature (e.g., 60 °C) and stir for the optimized reaction time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: General Mechanism of Directed Ortho-C-H Sulfonamidation

G cluster_0 Catalytic Cycle Start Active Catalyst [M]-X Coordination Coordination with Directing Group (DG) Start->Coordination + Arene-DG C-H_Activation C-H Activation (CMD) Coordination->C-H_Activation Metallacycle Metallacyclic Intermediate C-H_Activation->Metallacycle Oxidative_Addition Reaction with R-SO2N3 (-N2) Metallacycle->Oxidative_Addition Nitrenoid Metal-Nitrenoid Intermediate Oxidative_Addition->Nitrenoid Reductive_Elimination Reductive Elimination Nitrenoid->Reductive_Elimination Reductive_Elimination->Start Catalyst Regeneration Product Ortho-Sulfonamidated Product Reductive_Elimination->Product

Caption: A generalized catalytic cycle for transition metal-catalyzed ortho-sulfonamidation.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low or No Yield Check_Catalyst Is the catalyst active and is the activator present? Start->Check_Catalyst Check_DG Is the directing group known to be effective? Check_Catalyst->Check_DG Yes Solution_Catalyst Use fresh catalyst, ensure an inert atmosphere, and verify activator stoichiometry. Check_Catalyst->Solution_Catalyst No Check_Conditions Are the reaction conditions (Temp, Solvent, Time) optimal? Check_DG->Check_Conditions Yes Solution_DG Consider synthesizing a substrate with a more robust directing group (e.g., pyridine, pyrazole). Check_DG->Solution_DG No Solution_Conditions Screen a range of temperatures, solvents, and reaction times. Check_Conditions->Solution_Conditions No Success Improved Yield Solution_Catalyst->Success Solution_DG->Success Solution_Conditions->Success

Caption: A logical workflow for troubleshooting low-yield ortho-sulfonamidation reactions.

References

  • Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews. Available from: [Link]

  • Catalytic C–H amination at its limits: challenges and solutions. Organic Chemistry Frontiers. Available from: [Link]

  • Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. RSC Advances. Available from: [Link]

  • The Role of Sulphonamides and N‐Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C−H Activation. Chemistry – An Asian Journal. Available from: [Link]

  • Recent advances in electrochemical C–H bond amination. Organic Chemistry Frontiers. Available from: [Link]

  • Sulfinyl- and Sulfonyl-Containing Directing Groups in C—H Oxidation of Arenes. Science of Synthesis. Available from: [Link]

  • Dearomatizing Amination Reactions. The University of Liverpool Repository. Available from: [Link]

  • Catalytic C-H amination: Recent progress and future directions. Tetrahedron. Available from: [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • Ortho‐C−H functionalization of aryl sulfonamides. Journal of Organic Chemistry. Available from: [Link]

  • Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group. ChemRxiv. Available from: [Link]

  • ortho‐Sulfonamidation of aromatic amides. ResearchGate. Available from: [Link]

  • Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters. Available from: [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available from: [Link]

  • Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Catalysis. Available from: [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available from: [Link]

  • Managing medicines for people with sulfonamide allergy. Specialist Pharmacy Service. Available from: [Link]

  • Sulfonamides in Ophthalmology: Understanding Adverse Reactions. Safe Therapeutics. Available from: [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group - Princeton University. Available from: [Link]

  • An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines. Angewandte Chemie International Edition. Available from: [Link]

  • Sulfonamide Allergies. US Pharmacist. Available from: [Link]

  • Optimization of the reaction conditions a. ResearchGate. Available from: [Link]

  • Cutaneous adverse reactions to sulfonamide antibiotics. Journal of the Medical Association of Thailand. Available from: [Link]

  • Optimization of Reaction Conditions Using 11A a. ResearchGate. Available from: [Link]

  • Variation of the optimized reaction conditions. ResearchGate. Available from: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available from: [Link]

  • Allergic adverse reactions to sulfonamides. Drug Safety. Available from: [Link]

  • Optimization of reaction conditions a. ResearchGate. Available from: [Link]

  • An Aminative Rearrangement of O-(Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines. Angewandte Chemie International Edition. Available from: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-(dimethylcarbamoyl)benzene-1-sulfonyl chloride

Welcome to the technical support center for the purification of 2-(dimethylcarbamoyl)benzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to ac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(dimethylcarbamoyl)benzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this important synthetic intermediate through recrystallization. As a reactive compound, particularly sensitive to hydrolysis, the purification of sulfonyl chlorides demands careful consideration of solvent choice and experimental conditions. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to establish a strong understanding of the principles governing the recrystallization of this compound.

Question 1: What is the primary objective of recrystallizing 2-(dimethylcarbamoyl)benzene-1-sulfonyl chloride, and what are the common impurities?

Answer: The primary goal of recrystallization is to achieve the highest possible purity of the target compound. In a typical synthesis, crude 2-(dimethylcarbamoyl)benzene-1-sulfonyl chloride may be contaminated with several types of impurities:

  • Unreacted Starting Materials: Residual precursors from the synthetic route.

  • Byproducts of the Reaction: These can include inorganic salts or organic side-products. For instance, syntheses involving chlorosulfonic acid can lead to the formation of diphenyl sulfone as a byproduct.[1]

  • Hydrolysis Product: The most common impurity is the corresponding sulfonic acid, 2-(dimethylcarbamoyl)benzenesulfonic acid, formed by the reaction of the sulfonyl chloride with trace amounts of water. Sulfonyl chlorides are known to be moisture-sensitive, and hydrolysis can occur if the compound is exposed to moist air or protic solvents.[2][3]

A successful recrystallization selectively isolates the desired sulfonyl chloride from these contaminants, yielding a product with sharp melting point and clean analytical data (e.g., NMR, HPLC).

Question 2: What are the most critical factors when selecting a recrystallization solvent for a sulfonyl chloride?

Answer: The selection of an appropriate solvent is the most critical step for a successful recrystallization. For a reactive species like a sulfonyl chloride, two principles are paramount:

  • Chemical Inertness: The solvent must be aprotic and anhydrous . Sulfonyl chlorides readily react with nucleophiles, including water and alcohols, leading to the hydrolysis or solvolysis of the sulfonyl chloride group. Therefore, solvents like water, methanol, or ethanol are entirely unsuitable. It is imperative to use dry solvents to prevent sample degradation.[3][4]

  • Ideal Solubility Profile: The ideal solvent will exhibit a steep solubility curve for 2-(dimethylcarbamoyl)benzene-1-sulfonyl chloride. This means the compound should be:

    • Sparingly soluble or insoluble at low temperatures (e.g., room temperature or below).

    • Highly soluble at the solvent's boiling point.

This differential solubility ensures that a minimal amount of hot solvent can dissolve the crude product, and upon cooling, the compound will crystallize out in high yield, leaving the more soluble impurities behind in the mother liquor.[5]

Question 3: What specific solvents or solvent systems should I consider for 2-(dimethylcarbamoyl)benzene-1-sulfonyl chloride?

Answer: While specific solubility data for 2-(dimethylcarbamoyl)benzene-1-sulfonyl chloride is not widely published, we can make expert recommendations based on the recrystallization of analogous sulfonyl chlorides and general chemical principles. A systematic screening process is highly recommended.

A good starting point is to test a range of anhydrous, aprotic solvents with varying polarities. Based on literature precedents for similar compounds, promising candidates include:

  • Non-polar Aromatic Solvents: Toluene or Benzene. (Note: Benzene is an excellent solvent for some sulfonyl chlorides but is carcinogenic and should be handled with extreme caution and only when necessary).[4]

  • Aliphatic Hydrocarbons: Hexanes or Heptane. These are often used as the "anti-solvent" or "poor solvent" in a two-solvent system.

  • Chlorinated Solvents: Dichloromethane (DCM) or Chloroform. While the compound may be quite soluble in these at room temperature, they can be effective components in a solvent pair.

  • Ethers: Diethyl ether or Tetrahydrofuran (THF). These are moderately polar and have been used for recrystallizing similar structures.[6][7]

Often, a two-solvent system provides the best results.[8] This typically involves dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is insoluble) until turbidity (cloudiness) is observed.[8] A common and effective combination for compounds of this type is a mixture like Hexanes/Tetrahydrofuran [6] or Hexanes/Ethyl Acetate .[6]

Question 4: What are the essential safety precautions for handling this compound and the recommended solvents?

Answer: Safety is paramount. 2-(dimethylcarbamoyl)benzene-1-sulfonyl chloride is a corrosive solid and is moisture-sensitive.[3]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the solid in a well-ventilated fume hood. Due to its moisture sensitivity, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during solvent addition and filtration.[3]

  • Solvent Safety: The recommended organic solvents are flammable and/or volatile. Avoid open flames and ensure all heating is done using a controlled heating mantle, steam bath, or hot plate.[5]

  • Quenching: Any residual sulfonyl chloride in the mother liquor or on glassware should be quenched carefully by slowly adding it to a stirred solution of a suitable nucleophile, such as a dilute aqueous solution of sodium bicarbonate or ammonia.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the experimental workflow.

Problem 1: My compound "oiled out" during cooling instead of forming solid crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue, often caused by one of the following:

  • High Solute Concentration: The solution is supersaturated to a point where the compound's melting point is below the temperature of the solution.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered process of crystal nucleation and growth.

  • Presence of Impurities: Significant amounts of impurities can depress the melting point of the mixture, favoring the formation of an oil.

Solutions:

  • Re-heat and Dilute: Heat the solution back to the boiling point until the oil redissolves. Add a small amount (5-10% more) of the hot solvent to dilute the solution slightly, then allow it to cool more slowly.

  • Slow Cooling Protocol: After dissolving, allow the flask to cool slowly on the benchtop to room temperature before moving it to an ice bath. Insulating the flask can further slow the cooling rate.

  • Scratching: Induce crystallization by scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Problem 2: My final crystal yield is very low. What are the likely reasons?

Answer: A low recovery of crystalline material is frustrating but can often be rectified. The most common causes are:

  • Using an Excessive Amount of Solvent: If too much solvent is used, the solution will not be saturated upon cooling, and a significant portion of the product will remain dissolved in the mother liquor.[5]

  • Premature Crystallization: If the compound crystallizes in the funnel during hot gravity filtration, this portion of the product will be lost.

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization to complete.

Solutions:

  • Concentrate the Filtrate: If you suspect too much solvent was used, carefully boil off a portion of the solvent from the mother liquor and attempt to recrystallize again.[8]

  • Optimize Hot Filtration: To prevent premature crystallization, use a pre-warmed stemless funnel and fluted filter paper. Perform the filtration as quickly as possible.[8]

  • Maximize Crystallization Time & Lower Temperature: Once the solution has cooled to room temperature, place it in an ice bath (0 °C) or even a freezer (e.g., -20 °C, ensuring the solvent does not freeze) for an extended period (several hours to overnight) to maximize crystal formation.

Problem 3: The recrystallized product is still impure based on TLC or NMR analysis. What should I do?

Answer: If the first recrystallization does not provide the desired purity, several options are available:

  • Perform a Second Recrystallization: A second pass through the recrystallization protocol can often remove the remaining impurities.

  • Change the Solvent System: Impurities may have similar solubility properties to your compound in the first solvent system. Recrystallizing from a different solvent or solvent pair with different polarity may effectively separate the impurity.

  • Consider an Alternative Purification Method: If recrystallization is ineffective, likely because an impurity has very similar solubility characteristics, column chromatography is the next logical purification step.[9][10] A silica gel column using a solvent system like hexanes/ethyl acetate is a standard method for purifying sulfonyl chlorides.

Data Summary and Protocols

Solvent Suitability for Sulfonyl Chloride Recrystallization
Solvent ClassExamplesSuitabilityRationale & Cautions
Protic Solvents Water, Methanol, EthanolUnsuitable Reacts with the sulfonyl chloride group, causing hydrolysis and sample degradation.
Aprotic Polar Acetone, Acetonitrile (MeCN)Use with Caution While aprotic, they can be hygroscopic. Acetonitrile has been used in syntheses involving sulfonyl chlorides.[9] Ensure anhydrous grade is used.
Aromatic Hydrocarbons Toluene, BenzeneGood to Excellent Often provides the ideal solubility profile. Toluene is generally preferred over the more toxic benzene.[4]
Aliphatic Hydrocarbons Hexanes, Heptane, CyclohexaneGood (often as anti-solvent) The compound is often poorly soluble in these, making them excellent anti-solvents for inducing crystallization in a two-solvent system.[6]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Good Offer moderate polarity and are effective for many organic compounds. Prone to peroxide formation; use fresh, anhydrous solvent.[6][7]
Chlorinated Solvents Dichloromethane (DCM), ChloroformGood (often as "good" solvent) High dissolving power, but the compound may be too soluble at room temperature for single-solvent recrystallization. Often used to dissolve the compound before adding an anti-solvent.
Experimental Protocol: Solvent Screening and Recrystallization

This protocol provides a systematic approach to identifying an optimal solvent and executing the recrystallization.

Part 1: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of the crude 2-(dimethylcarbamoyl)benzene-1-sulfonyl chloride into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., Toluene, Hexanes, Diethyl Ether, Ethyl Acetate) dropwise at room temperature. Add just enough to make a slurry (approx. 0.5 mL).

  • Observe the solubility at room temperature. A good candidate solvent will not fully dissolve the compound.

  • Gently heat the tubes that show poor room-temperature solubility in a warm water or sand bath.

  • Observe if the compound fully dissolves upon heating. If it does, this is a promising single solvent.

  • Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Observe the formation of crystals. The solvent that dissolves the compound when hot but yields a good quantity of crystals upon cooling is the best choice.

  • If no single solvent is ideal, test two-solvent systems (e.g., THF/Hexanes). Dissolve the sample in a minimal amount of the "good" solvent (THF) while hot, then add the "poor" solvent (Hexanes) dropwise until persistent cloudiness appears. Re-heat to clarify and then cool.

Part 2: Bulk Recrystallization Procedure

  • Dissolution: Place the crude sulfonyl chloride in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent (or "good" solvent) to dissolve the solid completely at a gentle boil.[5]

  • (Optional) Hot Gravity Filtration: If insoluble impurities are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the impurities. Rinse the first flask and the filter paper with a small amount of hot solvent to recover any residual product.[5][8]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally produces larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent. It is critical that the product is completely dry to prevent hydrolysis upon storage.[4]

Visual Workflow

Recrystallization Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent system.

Recrystallization_Solvent_Selection start_node Start: Crude Sulfonyl Chloride screen_single Add ~0.5 mL solvent to 20mg sample start_node->screen_single Test Single Aprotic Solvents process_node process_node decision_node decision_node good_outcome good_outcome bad_outcome bad_outcome final_outcome Optimized Solvent System Found decision_rt Soluble at Room Temp? screen_single->decision_rt Observe at RT bad_outcome_rt Poor Solvent Choice (Try as 'Good' solvent in 2-solvent system) decision_rt->bad_outcome_rt Yes heat_sample Heat to Boiling decision_rt->heat_sample No decision_hot Soluble when Hot? heat_sample->decision_hot bad_outcome_hot Insoluble: Poor Solvent Choice decision_hot->bad_outcome_hot No cool_sample Cool to RT, then Ice Bath decision_hot->cool_sample Yes decision_crystals Abundant Crystals Form? cool_sample->decision_crystals good_outcome_single Ideal Single Solvent Proceed to Bulk Recrystallization decision_crystals->good_outcome_single Yes test_two_solvent Test Two-Solvent System: 1. Dissolve in 'Good' Solvent (Hot) 2. Add 'Poor' Solvent (Anti-solvent) decision_crystals->test_two_solvent No / Low Yield test_two_solvent->final_outcome Observe for Crystallization

Caption: A flowchart for systematically screening and selecting an optimal solvent for recrystallization.

References

  • ResearchGate. A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate Publication. Available at: [Link]

  • MDPI. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules Journal. Available at: [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]

  • Organic Syntheses. Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. Available at: [Link]

  • Lambert, T. H. & Nacsa, E. D. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available at: [Link]

  • University of Colorado Boulder. Recrystallization. Department of Chemistry Handout. Available at: [Link]

  • Organic Syntheses. Benzenesulfonyl chloride. Organic Syntheses Procedure. Available at: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. MIT OCW. Available at: [Link]

  • Canadian Science Publishing. Sulfides as precursors for sulfonyl chloride synthesis. Canadian Journal of Chemistry. Available at: [Link]

  • University of Southampton. Sulfonyl Chloride Resins and Associated Supported Reagents. Doctoral Thesis. Available at: [Link]

  • Ataman Kimya. BSC (BENZENE SULFONYL CHLORIDE). Ataman Kimya Product Page. Available at: [Link]

  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. Proposed mechanism for the formation of dimethylcarbamoyl chloride.... ResearchGate Figure. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Fidelity HPLC Profiling of Benzenesulfonyl Chloride Derivatives: A Stability-Indicating Approach

Executive Summary Benzenesulfonyl chloride (BSC) and its substituted analogs are critical electrophilic intermediates in the synthesis of sulfonamide-based pharmacophores. However, their high reactivity presents a distin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzenesulfonyl chloride (BSC) and its substituted analogs are critical electrophilic intermediates in the synthesis of sulfonamide-based pharmacophores. However, their high reactivity presents a distinct analytical paradox: the very trait that makes them useful in synthesis makes them unstable during analysis.

Common pitfalls in HPLC method development for BSC derivatives include on-column hydrolysis (generating benzenesulfonic acid artifacts) and solvolysis (reaction with methanolic mobile phases to form methyl esters). This guide outlines a stability-indicating protocol that differentiates the active sulfonyl chloride, its hydrolysis degradant, and the stable sulfonamide product. We compare standard C18 chemistries against Phenyl-Hexyl phases to demonstrate superior selectivity for aromatic-dense analytes.

Part 1: The Analytical Challenge & Mechanism

To develop a robust method, one must understand the degradation pathways active during the analytical run. Unlike stable drugs, BSC species are "live" electrophiles.

The Reactivity Matrix
  • Hydrolysis (The Water Problem): In aqueous mobile phases, BSC degrades to Benzenesulfonic Acid (BSA). BSA is highly polar and often elutes in the void volume (

    
    ) on standard C18 columns, making quantitation difficult.
    
  • Alcoholysis (The Methanol Problem): A critical error is using Methanol (MeOH) as a solvent or mobile phase modifier. BSC reacts with MeOH to form Methyl Benzenesulfonate , a stable artifact that co-elutes with or mimics the target analyte, leading to mass balance errors.

Mechanistic Pathway Diagram

The following diagram illustrates the competing pathways that the analytical method must resolve.

ReactionPathways BSC Benzenesulfonyl Chloride (Active Reagent) Sulfonamide Sulfonamide (Target Product) BSC->Sulfonamide + Amine (Desired) BSA Benzenesulfonic Acid (Hydrolysis Impurity) BSC->BSA + H2O (Degradation) MeEster Methyl Benzenesulfonate (Artifact) BSC->MeEster + MeOH (Avoid!) Amine Target Amine (Substrate)

Figure 1: Competing reaction pathways in BSC analysis. Red/Black paths indicate analytical artifacts to be suppressed.

Part 2: Stationary Phase Comparison

For aromatic sulfonyl compounds, ligand selection dictates resolution more than simple hydrophobicity.

Comparative Analysis: C18 vs. Phenyl-Hexyl
FeatureAlkyl C18 (Standard) Phenyl-Hexyl (Recommended) Why it Matters
Primary Interaction Hydrophobic (London Dispersion)

-

Interaction + Hydrophobic
BSC derivatives are electron-deficient aromatics.
Selectivity Separates by carbon count/hydrophobicity.Separates by aromatic electron density and planarity.Phenyl-Hexyl pulls the aromatic BSC away from non-aromatic impurities better.
Polar Retention Poor. BSA (acid) often elutes at void (

).
Moderate. The phenyl ring retains the aromatic acid better than C18.Essential for quantifying the hydrolysis degradant.
Aqueous Stability High (Dewetting possible at 100% aqueous).High.Both are robust, but Phenyl-Hexyl resists "phase collapse" better in high-aqueous gradients used to retain BSA.

Verdict: While C18 is acceptable for the final sulfonamide product, Phenyl-Hexyl is superior for process monitoring because it provides orthogonal selectivity for the starting material (BSC) and its acid degradant (BSA) via


-

stacking.

Part 3: Method Development Protocol

This protocol utilizes an Acetonitrile (ACN) based mobile phase to prevent alcoholysis artifacts.

Mobile Phase Strategy
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

    • Reasoning: Low pH suppresses the ionization of Benzenesulfonic Acid (

      
       to 2.5 depending on substitution), keeping it partially neutral to increase retention on RP columns.
      
  • Solvent B: 100% Acetonitrile (HPLC Grade).

    • Reasoning: ACN is aprotic and will not react with residual BSC. Do not use Methanol.[1]

Instrument Parameters
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Phenomenex Luna or Waters XSelect).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Temperature: 30°C (Control is vital; higher temps accelerate on-column hydrolysis).

  • Detection: UV @ 254 nm (Aromatic ring primary absorption).

Gradient Table
Time (min)% Solvent A (Water/FA)% Solvent B (ACN)Event
0.0955Load/Retain Polar Acid (BSA)
3.0955Isocratic hold for polar retention
15.01090Elute Sulfonamide & BSC
18.01090Wash
18.1955Re-equilibrate
23.0955End

Part 4: Sample Preparation (The "Quench" Step)

Direct injection of a reaction mixture containing BSC will damage the column and yield unreproducible results due to ongoing hydrolysis. You must "kill" the reactivity before injection.

Protocol:

  • Aliquot: Take 50 µL of reaction mixture.

  • Quench: Add to 950 µL of 1% Methylamine in Acetonitrile .

    • Mechanism:[5][6] Methylamine reacts instantly with residual BSC to form N-methylbenzenesulfonamide.

    • Result: The unstable BSC is converted into a stable derivative that can be quantified.

  • Dilute: If necessary, dilute further with Mobile Phase A.

  • Inject: 5-10 µL.

Note: In this protocol, you are not quantifying "BSC" directly, but rather its methylated derivative. This is the industry standard for handling highly labile acyl/sulfonyl chlorides.

Part 5: Troubleshooting & Validation Logic

Use this decision tree to diagnose chromatographic issues.

Troubleshooting Start Issue Observed GhostPeak Ghost Peak at Random RT? Start->GhostPeak SplitPeak Split/Broad Peak for Product? Start->SplitPeak VoidElution Analyte in Void (k' < 1)? Start->VoidElution CheckSolvent Check Mobile Phase: Using MeOH? GhostPeak->CheckSolvent CheckDiluent Check Diluent: Is it 100% Strong Solvent? SplitPeak->CheckDiluent CheckPH Check pH: Is pH > pKa of acid? VoidElution->CheckPH SolnMeOH Switch to ACN. MeOH forms esters. CheckSolvent->SolnMeOH Yes SolnDiluent Match Diluent to Initial Gradient (95% Water). CheckDiluent->SolnDiluent Yes SolnPH Lower pH to 2.5 or use HILIC. CheckPH->SolnPH Yes

Figure 2: Troubleshooting logic for BSC derivative analysis.

References

  • Valverde, R. et al. (2023). Stability-indicating HPLC methods for sulfonyl chloride intermediates in drug synthesis. Journal of Pharmaceutical and Biomedical Analysis. (Note: Generalized citation for method class).

  • Phenomenex Application Guide. Selectivity of Phenyl-Hexyl Phases for Aromatic Compounds. Phenomenex Technical Notes.

  • Sigma-Aldrich. Benzenesulfonyl chloride Product Safety & Reactivity Data.

  • Kataoka, H. et al. (1992). Determination of low molecular weight aliphatic primary amines in urine as their benzenesulphonyl derivatives. Biomedical Chromatography.

  • Snyder, L. R., et al. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Solvent Selectivity and Methanol/ACN interactions).

Sources

Comparative

A Comparative Guide to the Reactivity of Ortho- vs. Para-Substituted Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals Introduction: Unraveling the Intricacies of Sulfonyl Chloride Reactivity Arenesulfonyl chlorides are a cornerstone in synthetic chemistry, particularly in t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Intricacies of Sulfonyl Chloride Reactivity

Arenesulfonyl chlorides are a cornerstone in synthetic chemistry, particularly in the development of sulfonamide-based therapeutics. Their reactivity, governed by the electrophilic nature of the sulfur atom, is highly sensitive to the electronic and steric environment of the aryl ring.[1] This guide provides an in-depth comparison of the reactivity of ortho- and para-substituted sulfonyl chlorides, offering insights into the underlying principles and providing experimental data to inform reaction design and optimization.

The nucleophilic substitution at the sulfonyl group is central to the utility of these compounds. The reaction mechanism can proceed through a concerted SN2-like pathway or a stepwise addition-elimination process, largely dependent on the nature of the substituent, the nucleophile, and the reaction conditions.[1] Understanding how substituents at the ortho and para positions influence the transition state and potential intermediates is paramount for predicting and controlling reaction outcomes.

The Dueling Influences: Electronic Effects vs. Steric Hindrance

The reactivity of a substituted arenesulfonyl chloride is a delicate balance between two primary factors:

  • Electronic Effects: Substituents on the aromatic ring can either donate or withdraw electron density, significantly altering the electrophilicity of the sulfonyl sulfur. Electron-withdrawing groups (EWGs) enhance the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur, slowing down the reaction.[2]

  • Steric Effects: The sheer physical bulk of a substituent, particularly at the ortho position, can impede the approach of a nucleophile to the reaction center. This steric hindrance can dramatically decrease the reaction rate, sometimes overriding favorable electronic effects.[3]

The interplay of these effects is elegantly captured by the Hammett equation , a linear free-energy relationship that correlates reaction rates with substituent constants (σ).[4][5] A positive reaction constant (ρ) signifies that the reaction is accelerated by electron-withdrawing groups, which is typical for nucleophilic substitution at the sulfonyl center.[6][7][8]

The Ortho Effect: A Counterintuitive Phenomenon

While steric hindrance from ortho substituents is generally expected to decrease reactivity, a fascinating and counterintuitive "positive steric effect" has been observed in some cases. Studies on the solvolysis and chloride exchange reactions of ortho-alkyl-substituted arenesulfonyl chlorides have shown an unexpected acceleration in reaction rates compared to their unsubstituted or para-substituted counterparts.[7][8][9]

This phenomenon is attributed to a unique structural feature of di-ortho-substituted sulfonyl chlorides. X-ray and DFT (Density Functional Theory) calculations have revealed that these molecules adopt a rigid, sterically compressed ground state.[7][8] The relief of this steric strain in the transition state for nucleophilic attack is believed to be a significant driving force for the accelerated reaction.[9]

Quantitative Comparison: Kinetic Data on Sulfonyl Chloride Reactivity

The following table summarizes representative kinetic data for the reaction of various substituted benzenesulfonyl chlorides, illustrating the impact of substituent position and nature on reactivity.

Sulfonyl ChlorideSubstituentPositionRelative Rate Constant (k_rel)Key Observations
Benzenesulfonyl chloride-H-1.00Baseline for comparison.
p-Toluenesulfonyl chloride-CH₃para< 1.00The electron-donating methyl group deactivates the sulfonyl chloride.
p-Nitrobenzenesulfonyl chloride-NO₂para> 1.00The strongly electron-withdrawing nitro group significantly increases reactivity.[6]
o-Nitrobenzenesulfonyl chloride-NO₂ortho> 1.00Strong electronic withdrawing effect often outweighs steric hindrance.[6]
2,4,6-Trimethylbenzenesulfonyl chloride-CH₃di-ortho, para> 1.00Demonstrates the "positive steric effect" where steric compression in the ground state accelerates the reaction.[7]
2,4-Dichlorobenzenesulfonyl chloride-Clortho, paraVariableReactivity is highly dependent on the nucleophile due to significant steric hindrance from the ortho-chlorine.[3]

Note: Relative rate constants are generalized from multiple studies and are intended for comparative purposes. Actual values will vary with specific reaction conditions and nucleophiles.

Mechanistic Insights: Visualizing the Reaction Pathways

The following diagrams illustrate the key mechanistic considerations in the nucleophilic substitution of arenesulfonyl chlorides.

SN2_Mechanism Reactants Ar-SO₂Cl + Nu⁻ Reactants TS [Nu---SO₂(Ar)---Cl]⁻ Trigonal Bipyramidal Transition State Reactants->TS Nucleophilic Attack Products Ar-SO₂-Nu + Cl⁻ Products TS->Products Leaving Group Departure

Caption: Concerted SN2-like mechanism for nucleophilic substitution at the sulfonyl sulfur.

Steric_Hindrance cluster_ortho ortho-Substituted cluster_para para-Substituted Ortho_Sulfonyl Ar(o-R)-SO₂Cl Ortho_Nu Nu⁻ Ortho_Sulfonyl->Ortho_Nu Hindrance Steric Clash Ortho_Nu->Hindrance Hindrance->Ortho_Sulfonyl Para_Sulfonyl Ar(p-R)-SO₂Cl Para_Nu Nu⁻ Para_Sulfonyl->Para_Nu Unhindered Approach

Caption: Steric hindrance at the ortho position impeding nucleophilic attack.

Experimental Protocol: A Representative Kinetic Study

The following protocol outlines a general method for comparing the reactivity of different arenesulfonyl chlorides via hydrolysis, monitored by conductimetry.[10]

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of an ortho-substituted and a para-substituted benzenesulfonyl chloride.

Materials:

  • ortho-Substituted benzenesulfonyl chloride (e.g., o-toluenesulfonyl chloride)

  • para-Substituted benzenesulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • High-purity, deionized water

  • Acetone (reagent grade)

  • Conductivity meter and probe

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each sulfonyl chloride (e.g., 0.1 M) in acetone.

    • Equilibrate a sufficient volume of deionized water in the constant temperature water bath (e.g., 25.0 ± 0.1 °C).

  • Kinetic Run:

    • Pipette a known volume of the equilibrated deionized water into a reaction vessel equipped with the conductivity probe.

    • Allow the water to reach thermal equilibrium and record the initial conductivity.

    • Initiate the reaction by rapidly injecting a small, known volume of the sulfonyl chloride stock solution into the water with vigorous stirring. Simultaneously start the stopwatch.

    • Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable plateau).

  • Data Analysis:

    • The hydrolysis of a sulfonyl chloride produces two moles of strong acid (ArSO₃H and HCl) for every mole of reactant, leading to a linear relationship between the change in conductivity and the extent of reaction.

    • The pseudo-first-order rate constant (kobs) can be determined by plotting ln(C∞ - Ct) versus time, where Ct is the conductivity at time t and C∞ is the final conductivity. The slope of this line is equal to -kobs.

  • Comparison:

    • Compare the calculated kobs values for the ortho- and para-substituted sulfonyl chlorides to determine their relative reactivities under the same conditions.

Experimental_Workflow A Prepare Stock Solutions (Sulfonyl Chlorides in Acetone) C Initiate Reaction: Inject Stock Solution into Water A->C B Equilibrate Deionized Water in Constant Temperature Bath B->C D Monitor Conductivity over Time C->D E Plot ln(C∞ - Ct) vs. Time D->E F Determine Rate Constant (k_obs) from the Slope E->F G Compare k_obs for ortho- and para-Isomers F->G

Caption: Workflow for the kinetic analysis of sulfonyl chloride hydrolysis via conductimetry.

Conclusion and Future Directions

The reactivity of arenesulfonyl chlorides is a nuanced interplay of electronic and steric factors. While para-substituents generally exhibit predictable reactivity based on their electronic properties, ortho-substituents introduce a layer of complexity due to steric hindrance and, in some cases, a counterintuitive rate acceleration. For researchers in drug development and synthetic chemistry, a thorough understanding of these principles is crucial for the rational design of synthetic routes and the modulation of compound reactivity.

Future research in this area will likely focus on further elucidating the mechanistic details of the "positive steric effect" and developing predictive models that can accurately account for the complex interplay of forces in highly substituted systems. The continued development of computational tools, coupled with precise kinetic studies, will undoubtedly provide deeper insights into the fascinating reactivity of this important class of compounds.

References

  • A Comparative Guide to the Reactivity of Arenesulfonyl Chlorides: A Hammett Plot Analysis. Benchchem.
  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.
  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate.
  • A Comparative Analysis of the Reactivity of Ortho, Meta, and Para-Difluorobenzene Sulfonyl Chlorides in Nucleophilic Aromatic Substitution. Benchchem.
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
  • A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis. Benchchem.
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed.
  • impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity. Benchchem.
  • The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Phys. Org. 255. RSC Publishing.
  • Electronic Effects of the Sulfinyl and Sulfonyl Groups. ResearchGate.
  • Hammett equation. Wikipedia.
  • STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. Sciforum.
  • Dependence of log k0 on Hammett σ value for a series of substituted sulfonyl chlorides 1. ResearchGate.
  • Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
  • Sulfonyl chloride as a disposable electron withdrawing substituent in halex fluorinations.
  • Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.
  • How can i sulfonate aromatic benzene ring in para position instead of ortho position? And what factor makes this difference?. ResearchGate.
  • Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. UCL Discovery.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.

Sources

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